molecular formula C19H15N3O B11034260 4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 879616-39-4

4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B11034260
CAS No.: 879616-39-4
M. Wt: 301.3 g/mol
InChI Key: ZAYIEGDTDUMGTK-UHFFFAOYSA-N
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Description

4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction forms the pyrazolopyridine core through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.

    Biology: The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for studying biological processes.

    Materials Science: Its unique structure allows it to be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This compound’s ability to modulate specific pathways makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit microtubule polymerization and induce apoptosis sets it apart from other similar compounds.

Properties

CAS No.

879616-39-4

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

4-(2-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C19H15N3O/c1-13-7-5-6-10-15(13)16-11-12-20-18-17(16)19(23)22(21-18)14-8-3-2-4-9-14/h2-12H,1H3,(H,20,21)

InChI Key

ZAYIEGDTDUMGTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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